Porfiromicina
Descripción general
Descripción
La porfiromicina es un derivado N-metilado del antibiótico antineoplásico mitomicina C, que se aísla de diversas especies bacterianas de Streptomyces . Se está investigando su uso para el tratamiento del cáncer, particularmente el cáncer de cabeza y cuello . La this compound funciona generando radicales de oxígeno y alquilando el ADN, lo que da como resultado enlaces cruzados intercatenarios y roturas de cadena sencilla, que inhiben la síntesis de ADN y conducen a la muerte de las células cancerosas .
Aplicaciones Científicas De Investigación
La porfiromicina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La porfiromicina ejerce sus efectos generando radicales de oxígeno y alquilando el ADN, lo que da como resultado enlaces cruzados intercatenarios y roturas de cadena sencilla . Estas lesiones del ADN inhiben la síntesis de ADN y conducen a la muerte de las células cancerosas . La this compound tiene una mayor toxicidad hacia las células hipóxicas, lo que la convierte en una opción atractiva para el tratamiento del cáncer . Los objetivos moleculares y las vías involucradas incluyen el ADN y varias enzimas que facilitan la reducción de la this compound en condiciones hipóxicas .
Análisis Bioquímico
Biochemical Properties
Porfiromycin plays a significant role in biochemical reactions. It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Cellular Effects
Porfiromycin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Porfiromycin involves its interaction with DNA. It generates oxygen radicals and alkylates DNA, leading to interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Temporal Effects in Laboratory Settings
It is known that Porfiromycin has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .
Dosage Effects in Animal Models
It is known that Porfiromycin can increase the risk of methemoglobinemia when taken with certain medications .
Transport and Distribution
It is known that Porfiromycin has a higher toxicity towards hypoxic cells, which may influence its localization or accumulation .
Subcellular Localization
It is known that Porfiromycin generates oxygen radicals and alkylates DNA, which may influence its localization to specific compartments or organelles .
Métodos De Preparación
La porfiromicina se sintetiza mediante una serie de reacciones químicas que implican la modificación de la mitomicina C. La ruta sintética normalmente implica la metilación de la mitomicina C para producir this compound . Los métodos de producción industrial de this compound no están ampliamente documentados, pero es probable que involucren procesos de fermentación utilizando especies de Streptomyces, seguidos de pasos de extracción y purificación .
Análisis De Reacciones Químicas
La porfiromicina experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: En condiciones hipóxicas, la this compound se reduce a electrófilos reactivos que pueden alquilal el ADN.
Sustitución: El anillo de aziridina en la this compound puede participar en reacciones de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes reductores como el NADPH y sistemas enzimáticos que facilitan la reducción de la this compound en condiciones hipóxicas . Los principales productos formados a partir de estas reacciones son los aductos de ADN y los enlaces cruzados que inhiben la síntesis de ADN .
Comparación Con Compuestos Similares
. Compuestos similares incluyen:
Mitomicina C: El compuesto padre del que se deriva la porfiromicina.
7-Hidroxithis compound: Un derivado sintético con actividad bactericida similar.
7-Metoximitosen: Otro derivado sintético con propiedades antibacterianas.
La this compound es única en su mayor toxicidad hacia las células hipóxicas, lo que la hace particularmente útil para atacar las células tumorales hipóxicas en el tratamiento del cáncer .
Propiedades
IUPAC Name |
(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-52-5 | |
Record name | Porfiromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?
A1: While the exact reasons are complex and not fully elucidated, several factors contribute to porfiromycin's selective toxicity:
- Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of porfiromycin under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
- Drug uptake and retention: Studies have shown that porfiromycin uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester porfiromycin, leading to higher intracellular drug concentrations and prolonged exposure [].
- DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by porfiromycin [].
Q2: Does the intracellular location of the activating enzyme influence porfiromycin’s efficacy?
A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and porfiromycin. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].
Q3: What is the molecular formula and weight of porfiromycin?
A3: Porfiromycin, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.
Q4: Is there spectroscopic data available for porfiromycin?
A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify porfiromycin in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of porfiromycin in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify porfiromycin metabolites generated in the presence of rat liver preparations [].
Q5: How stable is porfiromycin under various conditions?
A5: Porfiromycin demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of porfiromycin under various storage conditions and formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.